1-(3-Fluorophenyl)cyclobutanamine hydrochloride
Overview
Description
1-(3-Fluorophenyl)cyclobutanamine hydrochloride (1-FPCB-HCl) is an organic compound that has recently gained attention as a potential therapeutic agent. It is a cyclobutanamine derivative with a 3-fluorophenyl group attached to the nitrogen atom of the cyclobutanamine ring. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Chemical Synthesis and Characterization
- The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a pyrazole core similar to synthetic cannabinoids, reveals the importance of understanding the chemical structure for potential applications (McLaughlin et al., 2016).
X-ray Diffraction and Conformation Studies
- X-ray diffraction methods have been utilized to study the structure and conformation of compounds similar to 1-(3-Fluorophenyl)cyclobutanamine hydrochloride, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. These studies help in understanding the physical characteristics and potential reactivity of the compound (Reisner et al., 1983).
Anticancer Properties
- Research into the anticancer properties of structurally related compounds, such as [rac-1,2-bis(4-fluorophenyl)-ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II), suggests potential therapeutic applications. This compound has shown promising results against breast cancer and ovarian cancer cell lines, hinting at the possible applications of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride in oncology (Gust et al., 1998).
Antidepressive Activity
- The synthesis and testing of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which shares structural similarities with 1-(3-Fluorophenyl)cyclobutanamine hydrochloride, indicate potential antidepressive effects. This research opens avenues for psychiatric and neurological applications (Yuan, 2012).
properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWQJRNYMKPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclobutanamine hydrochloride | |
CAS RN |
1228880-28-1 | |
Record name | 1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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